molecular formula C10H8O2S B12636205 5-(Methylsulfanyl)-1-benzofuran-2-carbaldehyde CAS No. 918821-65-5

5-(Methylsulfanyl)-1-benzofuran-2-carbaldehyde

Cat. No.: B12636205
CAS No.: 918821-65-5
M. Wt: 192.24 g/mol
InChI Key: FNDZITAQYLIKPD-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)-1-benzofuran-2-carbaldehyde is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a benzofuran ring substituted with a methylsulfanyl group at the 5-position and an aldehyde group at the 2-position. Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfanyl)-1-benzofuran-2-carbaldehyde typically involves the introduction of the methylsulfanyl group and the aldehyde group onto the benzofuran ring. One common method involves the reaction of 5-methylsulfanyl-1-benzofuran with a suitable oxidizing agent to introduce the aldehyde group at the 2-position. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)-1-benzofuran-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts like palladium or copper salts.

Major Products Formed

    Oxidation: 5-(Methylsulfanyl)-1-benzofuran-2-carboxylic acid.

    Reduction: 5-(Methylsulfanyl)-1-benzofuran-2-methanol.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Methylsulfanyl)-1-benzofuran-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)-1-benzofuran-2-carbaldehyde is largely dependent on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzofuran ring and methylsulfanyl group may also interact with biological membranes and receptors, modulating their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-(Methylsulfanyl)-1-benzofuran-2-yl]methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.

    5-(Methylsulfanyl)-1-benzofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    5-(Methylsulfanyl)-1-benzofuran-2-yl]methylamine: Similar structure but with a primary amine group instead of an aldehyde group.

Uniqueness

5-(Methylsulfanyl)-1-benzofuran-2-carbaldehyde is unique due to the presence of both the methylsulfanyl and aldehyde groups on the benzofuran ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

918821-65-5

Molecular Formula

C10H8O2S

Molecular Weight

192.24 g/mol

IUPAC Name

5-methylsulfanyl-1-benzofuran-2-carbaldehyde

InChI

InChI=1S/C10H8O2S/c1-13-9-2-3-10-7(5-9)4-8(6-11)12-10/h2-6H,1H3

InChI Key

FNDZITAQYLIKPD-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)OC(=C2)C=O

Origin of Product

United States

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